molecular formula C6H13NO2 B12062125 DL-Leucine-1,2-13C2 CAS No. 87994-88-5

DL-Leucine-1,2-13C2

Cat. No.: B12062125
CAS No.: 87994-88-5
M. Wt: 133.16 g/mol
InChI Key: ROHFNLRQFUQHCH-MPOCSFTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Leucine-1,2-13C2 typically involves the incorporation of carbon-13 isotopes into the leucine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high isotopic purity and yield. The process includes the use of labeled starting materials and optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

DL-Leucine-1,2-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include keto acids, substituted amino acids, and other derivatives that are useful in various biochemical studies .

Scientific Research Applications

DL-Leucine-1,2-13C2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of leucine in biochemical pathways.

    Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism in living organisms.

    Medicine: Used in diagnostic imaging and metabolic research to understand disease mechanisms and develop therapeutic strategies.

    Industry: Employed in the production of labeled compounds for research and development purposes

Mechanism of Action

The mechanism of action of DL-Leucine-1,2-13C2 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of leucine in various biochemical processes. This helps in understanding the molecular targets and pathways involved in leucine metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Leucine-1,2-13C2 is unique due to its dual labeling at both the first and second carbon positions, providing more detailed information in tracer studies compared to single-labeled compounds. This dual labeling allows for more precise tracking of metabolic pathways and better understanding of leucine’s role in various biological processes .

Properties

CAS No.

87994-88-5

Molecular Formula

C6H13NO2

Molecular Weight

133.16 g/mol

IUPAC Name

2-amino-4-methyl(1,2-13C2)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5+1,6+1

InChI Key

ROHFNLRQFUQHCH-MPOCSFTDSA-N

Isomeric SMILES

CC(C)C[13CH]([13C](=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N

Origin of Product

United States

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